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molecular formula C13H8O3 B1213741 Depsidone CAS No. 3580-77-6

Depsidone

Cat. No. B1213741
M. Wt: 212.2 g/mol
InChI Key: YCJBWNIROIXYPD-UHFFFAOYSA-N
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Patent
US04459306

Procedure details

5.06 g of 2-(2-hydroxyphenoxy) benzoic acid were suspended in 35 ml of newly distilled acetic anhydride, then the mixture was refluxed for 3 hours while the reaction is controlled from time to time by analyzing a sample of the mixture by gas chromatography. The excess of acetic anhydride was then removed by distillation under reduced pressure and the oily residue crystallized at rest. The crystals were left overnight in a refrigerator; then they were taken up with some ml of ether. The crystalline mass was filtered off, squeezed out, rinsed with some ml of ether and dried under vacuum. The obtained dibenzo (b,e) dioxepinone was purified on fractional distillation under reduced pressure. The pure product distills over at 0.01 mmHg, and melts at 62°-66° C.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].C(OC(=O)C)(=O)C>>[CH:10]1[C:6]2[C:7](=[O:9])[O:8][C:2]3[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=3[O:4][C:5]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
OC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours while the reaction
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess of acetic anhydride was then removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue crystallized at rest
FILTRATION
Type
FILTRATION
Details
The crystalline mass was filtered off
WASH
Type
WASH
Details
rinsed with some ml of ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum
DISTILLATION
Type
DISTILLATION
Details
The obtained dibenzo (b,e) dioxepinone was purified on fractional distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The pure product distills over at 0.01 mmHg, and melts at 62°-66° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=CC=CC=2OC3=C(OC(C21)=O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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